1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone
Description
1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone is a hydrazone derivative synthesized by condensing 1H-indole-3-carbaldehyde with 4-nitrophenylhydrazine. Its structure combines an indole scaffold—a heterocyclic aromatic system with a bicyclic framework—with a hydrazone functional group (-NH-N=CH-) substituted by a nitro group at the para position of the phenyl ring.
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)13-7-5-12(6-8-13)18-17-10-11-9-16-15-4-2-1-3-14(11)15/h1-10,16,18H/b17-10+ |
InChI Key |
SZXLLFMXEKZWSA-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 1H-indole-3-carbaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in multicomponent reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Hydrazone derivatives and indole-based compounds are widely studied for their biological and physicochemical properties. Below is a comparative analysis of key analogues:
Naringin-Derived Hydrazone (Compound 2a)
- Structure: Derived from naringin (a flavonoid) via hydrazone formation.
- Biological Activity :
- Key Feature: The flavonoid backbone contributes to radical stabilization, while the hydrazone group enhances metal chelation.
Para-Substituted Salicylaldehyde Phenylhydrazones (e.g., 3a)
- Structure : Features a salicylaldehyde core with para-substituted phenylhydrazones.
- Antioxidant Activity :
- Key Feature : Electron-donating substituents (e.g., -OH, -OCH3) enhance radical scavenging.
1H-Indole-4-Carbaldehyde Derivatives
- Structure : Indole derivatives with aldehyde groups at the 4-position.
- Physicochemical Properties: Log Po/w (octanol-water partition coefficient): ~2.1 (calculated), indicating moderate lipophilicity . Solubility: ~0.1 mg/mL in aqueous solutions, influenced by substituents .
- Key Feature : The position of the aldehyde group affects reactivity and interaction with biological targets.
5-Phenyl-1H-Indole-3-Carbaldehyde
- Structure : Indole-3-carbaldehyde substituted with a phenyl group at the 5-position.
Data Table: Comparative Analysis of Hydrazones and Indole Derivatives
Research Findings and Mechanistic Insights
Role of the Nitro Group
The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may:
- Enhance oxidative stability by delocalizing electron density.
- Improve antibacterial activity via increased membrane penetration (lipophilicity) .
- Modulate antioxidant mechanisms by stabilizing radical intermediates .
Antioxidant Activity Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
